molecular formula C10H9ClN2OSe B10895714 5-(2-Chlorobenzyl)-2-imino-1,3-selenazolidin-4-one

5-(2-Chlorobenzyl)-2-imino-1,3-selenazolidin-4-one

Cat. No.: B10895714
M. Wt: 287.61 g/mol
InChI Key: XEWGJDFYKOUMIM-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-2-imino-1,3-selenazolan-4-one is a heterocyclic compound containing selenium

Preparation Methods

The synthesis of 5-(2-chlorobenzyl)-2-imino-1,3-selenazolan-4-one typically involves the reaction of 2-chlorobenzylamine with selenium dioxide and a suitable carbonyl compound under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(2-Chlorobenzyl)-2-imino-1,3-selenazolan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of selenide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Scientific Research Applications

5-(2-Chlorobenzyl)-2-imino-1,3-selenazolan-4-one has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other selenium-containing heterocycles, which are valuable in developing new materials and catalysts.

    Biology: This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as selenium compounds are known for their chemopreventive properties.

    Industry: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-2-imino-1,3-selenazolan-4-one involves its interaction with cellular components. In biological systems, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also interact with specific enzymes and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

5-(2-Chlorobenzyl)-2-imino-1,3-selenazolan-4-one can be compared with other selenium-containing heterocycles such as selenazoles and selenadiazoles. These compounds share similar structural features but differ in their chemical reactivity and biological activity. For example:

    Selenazoles: These compounds have a similar selenium-containing ring structure but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of 5-(2-chlorobenzyl)-2-imino-1,3-selenazolan-4-one lies in its specific substitution pattern and the presence of the imino group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H9ClN2OSe

Molecular Weight

287.61 g/mol

IUPAC Name

2-amino-5-[(2-chlorophenyl)methyl]-1,3-selenazol-4-one

InChI

InChI=1S/C10H9ClN2OSe/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)

InChI Key

XEWGJDFYKOUMIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)N=C([Se]2)N)Cl

Origin of Product

United States

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